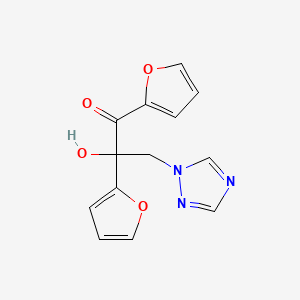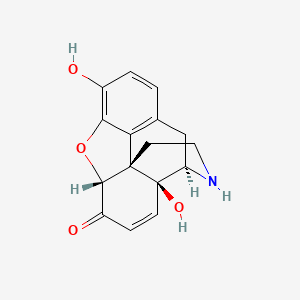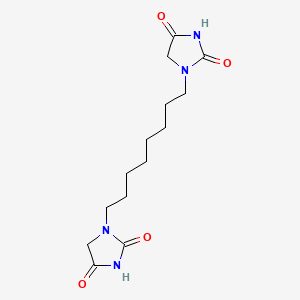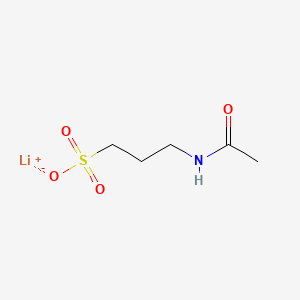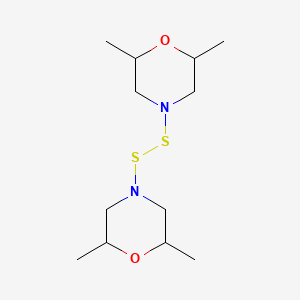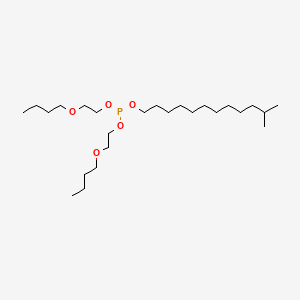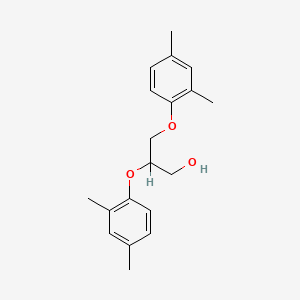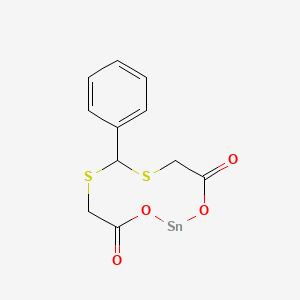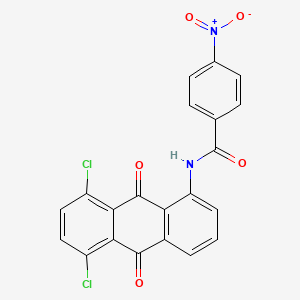![molecular formula C14H24O3 B12666198 Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate CAS No. 84812-65-7](/img/structure/B12666198.png)
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 284-208-9, also known as ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate, is a chemical compound with the molecular formula C14H24O3 . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The preparation of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several synthetic routes. One common method includes the esterification of 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents on the spiro ring.
Mthis compound: Similar ester but with a methyl group instead of an ethyl group.
Propyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar ester but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ester group and the spiro ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84812-65-7 |
|---|---|
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-3-5-6-8-11-9-7-10-14(11)12(17-14)13(15)16-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
KUPPWEZAXZBBTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCCC12C(O2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



